N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS No.: 325987-79-9
Cat. No.: VC6219813
Molecular Formula: C20H17N3O4S
Molecular Weight: 395.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325987-79-9 |
|---|---|
| Molecular Formula | C20H17N3O4S |
| Molecular Weight | 395.43 |
| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C20H17N3O4S/c1-25-16-8-14(9-17(26-2)18(16)27-3)19(24)23-20-22-15(11-28-20)13-6-4-12(10-21)5-7-13/h4-9,11H,1-3H3,(H,22,23,24) |
| Standard InChI Key | HMPWMODWSSQYKM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms.
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4-Cyanophenyl group: A benzene ring substituted with a cyano (-C≡N) group at the para position.
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3,4,5-Trimethoxybenzamide: A benzamide derivative with methoxy (-OCH3) groups at positions 3, 4, and 5.
The SMILES notation (COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N) and InChIKey (HMPWMODWSSQYKM-UHFFFAOYSA-N) provide precise stereochemical details. The trimethoxy groups enhance lipid solubility, potentially improving blood-brain barrier penetration, while the cyanophenyl moiety may facilitate π-π stacking interactions with biological targets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O4S |
| Molecular Weight | 395.43 g/mol |
| CAS Registry Number | 325987-79-9 |
| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
| Solubility | Not publicly reported |
| PubChem CID | 2123832 |
Synthesis and Characterization
Synthetic Pathways
While no explicit protocol for this compound exists, its synthesis likely follows established methods for analogous thiazole derivatives:
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Thiazole Ring Formation:
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Amide Bond Coupling:
Analytical Characterization
Key techniques for structural confirmation include:
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NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and amide linkage.
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IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .
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Mass Spectrometry: Molecular ion peak at m/z 395.43 (M+H)+.
Biological Activities and Mechanisms
Anticancer Activity
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Structural analogs inhibit MCF7 breast cancer cells (IC50: 18–45 µM) by inducing apoptosis via caspase-3 activation .
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The cyanophenyl group could intercalate DNA or inhibit topoisomerase II, while methoxy substituents enhance bioavailability .
Table 2: Biological Activities of Related Thiazole Derivatives
| Compound | Activity (IC50/MIC) | Target Organism/Cell Line |
|---|---|---|
| N-[4-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide | 12.5 µg/mL (MIC) | Staphylococcus aureus |
| N-(4-methyl-3-tolylthiazol-2-ylidene)benzamide | 18 µM (IC50) | MCF7 cells |
Computational Insights and Molecular Docking
Binding Interactions
Docking studies of similar compounds reveal:
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Hydrogen bonding between the benzamide carbonyl and bacterial DNA gyrase (PDB: 1KZN) .
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π-π stacking of the cyanophenyl group with tyrosine residues in kinase domains .
ADMET Predictions
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Lipinski’s Rule Compliance: Molecular weight <500 and LogP <5 suggest oral bioavailability.
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CYP450 Inhibition: Methoxy groups may reduce cytochrome P450 interactions, lowering hepatotoxicity risk .
Applications and Future Directions
Therapeutic Development
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Antimicrobial Agents: Potential for treating multidrug-resistant infections.
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Oncology: Combination therapies with existing chemotherapeutics to overcome resistance.
Synthetic Optimization
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